Ensartinib is an orally available small molecule inhibitor of the receptor tyrosine kinase anaplastic lymphoma kinase (ALK) with potential antineoplastic activity. Upon oral administration, ensartinib binds to and inhibits ALK kinase, ALK fusion proteins and ALK point mutation variants. Inhibition of ALK leads to the disruption of ALK-mediated signaling and eventually inhibits tumor cell growth in ALK-expressing tumor cells. ALK belongs to the insulin receptor superfamily and plays an important role in nervous system development. ALK is not expressed in healthy adult human tissue but ALK dysregulation and gene rearrangements are associated with a series of tumors; ALK mutations are associated with acquired resistance to small molecule tyrosine kinase inhibitors.
Ensartinib
CAS No.: 1370651-20-9
Cat. No.: VC0549071
Molecular Formula: C26H27Cl2FN6O3
Molecular Weight: 561.4 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1370651-20-9 |
|---|---|
| Molecular Formula | C26H27Cl2FN6O3 |
| Molecular Weight | 561.4 g/mol |
| IUPAC Name | 6-amino-5-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-N-[4-[(3R,5S)-3,5-dimethylpiperazine-1-carbonyl]phenyl]pyridazine-3-carboxamide |
| Standard InChI | InChI=1S/C26H27Cl2FN6O3/c1-13-11-35(12-14(2)31-13)26(37)16-4-6-17(7-5-16)32-25(36)20-10-21(24(30)34-33-20)38-15(3)22-18(27)8-9-19(29)23(22)28/h4-10,13-15,31H,11-12H2,1-3H3,(H2,30,34)(H,32,36)/t13-,14+,15-/m1/s1 |
| Standard InChI Key | GLYMPHUVMRFTFV-QLFBSQMISA-N |
| Isomeric SMILES | C[C@@H]1CN(C[C@@H](N1)C)C(=O)C2=CC=C(C=C2)NC(=O)C3=NN=C(C(=C3)O[C@H](C)C4=C(C=CC(=C4Cl)F)Cl)N |
| SMILES | CC1CN(CC(N1)C)C(=O)C2=CC=C(C=C2)NC(=O)C3=NN=C(C(=C3)OC(C)C4=C(C=CC(=C4Cl)F)Cl)N |
| Canonical SMILES | CC1CN(CC(N1)C)C(=O)C2=CC=C(C=C2)NC(=O)C3=NN=C(C(=C3)OC(C)C4=C(C=CC(=C4Cl)F)Cl)N |
| Appearance | Solid powder |
Introduction
Chemical Properties and Structure
Ensartinib has the molecular formula C26H27Cl2FN6O3 and a molecular weight of 561.4 g/mol . The compound is available in capsule form for oral administration. Structurally, ensartinib is designed to specifically bind to the ATP-binding pocket of the ALK enzyme, preventing phosphorylation and subsequent activation of downstream signaling pathways.
In clinical formulations, ensartinib is typically provided as ensartinib dihydrochloride, which is synthesized through a specialized three-step reaction process using piperazine as a raw material and incorporating intermediate compounds including Ensartinib Amino Pyridazine and Ensartinib Carboxylic Acid .
| Molecular Target | Role in Cancer |
|---|---|
| ALK | Primary target; oncogenic driver in NSCLC and other cancers |
| TrkA | Neurotrophin receptor implicated in pain and cancer |
| TrkC | Neurotrophin receptor with roles in cancer progression |
| ROS1 | Proto-oncogene involved in various cancers |
| EphA2 | Receptor involved in tumor angiogenesis and metastasis |
| c-MET | Hepatocyte growth factor receptor involved in cancer progression |
This multi-targeted profile may contribute to ensartinib's efficacy against ALK-positive cancers, particularly in the setting of resistance to earlier generation inhibitors .
Efficacy Data and Clinical Outcomes
The eXALT3 trial demonstrated that ensartinib significantly improved progression-free survival compared to crizotinib in treatment-naïve ALK-positive NSCLC patients. The efficacy outcomes from this pivotal trial are summarized in the following table:
Notably, ensartinib demonstrated superior efficacy against brain metastases compared to crizotinib, with a confirmed intracranial response rate of 64% versus 21% . This is particularly important as brain metastases are common in ALK-positive NSCLC and represent a significant therapeutic challenge.
| Adverse Reaction | Frequency (%) |
|---|---|
| Rash | 67.8% |
| Increased alanine aminotransferase | 48.3% |
| Increased aspartate aminotransferase | 37.8% |
| Pruritus | 26.6% |
| Nausea | 22.4% |
| Edema | 21.0% |
| Constipation | 20.3% |
| Increased blood creatinine | 14.0% |
| Anemia | 14.0% |
| Increased γ-glutamyl transferase | 13.3% |
| Increased blood alkaline phosphatase | 13.3% |
| Vomiting | 11.9% |
| Decreased appetite | 11.2% |
While most adverse events were grade 1 or 2 in severity, grade 3 rash was observed in 11.2% of patients and was managed with dose modifications . Additionally, 11 patients (7.7%) experienced serious treatment-related adverse events during the clinical trials.
In comparison, the most common adverse events associated with crizotinib included toxic liver effects, nausea, edema, and constipation, with 9 patients (6.1%) experiencing serious treatment-related adverse events .
Dosing and Administration
The FDA-approved dosage of ensartinib is 225 mg taken orally once daily, with or without food, until disease progression or unacceptable toxicity occurs . This once-daily dosing schedule may offer convenience advantages over twice-daily regimens required for some other ALK inhibitors like crizotinib.
Ensartinib is supplied in capsule form, and detailed prescribing information is available on the FDA's Drugs@FDA website. Dose modifications may be necessary based on individual patient tolerability and the occurrence of adverse events, particularly dermatologic reactions such as rash.
Synthesis and Manufacturing
The synthesis of ensartinib dihydrochloride involves a three-step reaction process that begins with piperazine as a raw material and incorporates several intermediate compounds :
Step 1: Preparation of Ensartinib Amino Pyridazine
The first step involves SNAr of dicholoropyridazine 248 with ammonium hydroxide to form amino-pyridazine 249 with an 82% yield. This intermediate is then treated with bromine under basic conditions to produce the dihalogenated pyridazine building block 250 with a 35% yield.
Step 2: Preparation of Ensartinib Carboxylic Acid
This step begins with a mixture of benzylic alcohols (251) that undergoes resolution using N-Boc-D-proline and standard esterification conditions to deliver alcohol 252 with a 51% yield. Exposure to sodium hydride in THF leads to a substitution reaction with bromide 250, resulting in ether 253 with a 38% yield. Further processing through bis-Boc protection and metal-catalyzed carbonylative insertion in ethanol, followed by saponification, produces acid 255.
Step 3: Final Preparation of Ensartinib Dihydrochloride
The final step involves reacting piperazine 256 with compound 257 under coupling conditions to form amide 258, which then undergoes Boc protection followed by nitro reduction to produce aniline 259. Coupling with acid 255 and subsequent treatment with isopropanolic HCl furnishes ensartinib as a dihydrochloride salt .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume